molecular formula C10H18ClNO5S B6208265 tert-butyl (2R)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate CAS No. 2703749-06-6

tert-butyl (2R)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate

Cat. No.: B6208265
CAS No.: 2703749-06-6
M. Wt: 299.77 g/mol
InChI Key: UIXRWCSPFYYEDC-MRVPVSSYSA-N
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Description

Tert-butyl (2R)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate is a chemical compound that features a morpholine ring substituted with a tert-butyl ester group and a chlorosulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and chlorosulfonylmethyl reagents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds in a more efficient and sustainable manner compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The chlorosulfonyl group can be oxidized to form sulfonic acids or sulfonates.

    Reduction: The chlorosulfonyl group can be reduced to form sulfonamides.

    Substitution: The chlorosulfonyl group can be substituted with nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chlorosulfonyl group can yield sulfonic acids, while reduction can produce sulfonamides. Substitution reactions can lead to a wide range of derivatives depending on the nucleophile employed.

Scientific Research Applications

Tert-butyl (2R)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate involves its interaction with various molecular targets and pathways. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, thereby modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2R)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate is unique due to its combination of a morpholine ring with a tert-butyl ester and a chlorosulfonylmethyl group

Properties

CAS No.

2703749-06-6

Molecular Formula

C10H18ClNO5S

Molecular Weight

299.77 g/mol

IUPAC Name

tert-butyl (2R)-2-(chlorosulfonylmethyl)morpholine-4-carboxylate

InChI

InChI=1S/C10H18ClNO5S/c1-10(2,3)17-9(13)12-4-5-16-8(6-12)7-18(11,14)15/h8H,4-7H2,1-3H3/t8-/m1/s1

InChI Key

UIXRWCSPFYYEDC-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)CS(=O)(=O)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CS(=O)(=O)Cl

Purity

95

Origin of Product

United States

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